N-[3-(Acetylamino)phenyl]-2-bromoacetamide
Description
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is a brominated acetamide derivative characterized by a phenyl ring substituted with an acetylamino group at the 3-position and a bromoacetamide moiety at the adjacent position.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-bromoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWICCAYZSXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(Acetylamino)phenyl]-2-bromoacetamide typically involves the reaction of 3-(acetylamino)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
N-[3-(Acetylamino)phenyl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and bromoacetic acid.
Scientific Research Applications
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to form stable amide bonds makes it valuable for labeling and cross-linking experiments . Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in the study of enzyme mechanisms .
Mechanism of Action
The mechanism of action of N-[3-(Acetylamino)phenyl]-2-bromoacetamide involves its ability to react with nucleophilic groups in proteins and peptides, forming stable amide bonds. This reactivity is primarily due to the presence of the bromoacetamide group, which acts as an electrophile. The compound targets amino groups in proteins, leading to the formation of covalent bonds that can be used to study protein interactions and functions .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The molecular geometry of N-[3-(Acetylamino)phenyl]-2-bromoacetamide can be inferred from related bromophenylacetamides. For instance:
- N-(4-Bromophenyl)acetamide exhibits bond lengths of C1–C2: 1.501 Å , N1–C2: 1.347 Å , and C6–Br: 1.8907 Å . These values differ slightly from chloro- or fluorophenyl analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-phenylacetamide ), where substitutions alter bond lengths by 0.01–0.04 Å due to electronegativity differences .
- The 3-acetylamino group in the target compound likely introduces intramolecular hydrogen bonding (N–H···O=C), stabilizing the conformation compared to non-acetylated derivatives like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide .
Key Structural Analogues
Physical and Spectroscopic Properties
Melting Points and Chromatography
The target compound’s melting point is expected to align with bromophenylacetamides (70–85°C), but the acetylamino group may elevate it slightly due to hydrogen bonding .
Biological Activity
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromoacetamide functional group attached to an acetylamino phenyl moiety. The structural formula can be represented as follows:
This compound's unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets in cells, potentially modulating enzyme activity or receptor function. The presence of the bromo group may enhance lipophilicity, facilitating cell membrane penetration and subsequent biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on chloroacetamides demonstrated that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-[4-(acetylamino)benzyl]-2-chloroacetamide | Moderate | Weak | Moderate |
| This compound | Potentially effective | Not evaluated | Not evaluated |
Anticancer Properties
This compound has been studied for its potential anticancer activity. Similar compounds have shown promise as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, the inhibition of proteases linked to tumor growth could be a vital mechanism through which this compound exerts its effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can lead to significant changes in biological activity. For example, halogen substitutions have been linked to increased potency against Gram-positive bacteria due to enhanced membrane permeability .
Key Findings from SAR Studies
- Halogenation : Compounds with bromine or chlorine substitutions showed improved antibacterial activity.
- Lipophilicity : Increased lipophilicity correlates with enhanced cellular uptake and biological efficacy.
- Substituent Positioning : The position of functional groups on the aromatic ring can dramatically alter pharmacological profiles.
Case Studies
- Antimicrobial Testing : A comparative study evaluated various N-substituted acetamides against standard bacterial strains, revealing that compounds with specific substitutions exhibited potent antimicrobial activity comparable to established antibiotics like ciprofloxacin .
- Enzyme Inhibition : Molecular docking studies indicated that certain derivatives of bromoacetamides could effectively inhibit enzymes such as α-glucosidase and butyrylcholinesterase, suggesting their potential role in managing metabolic disorders .
Q & A
Q. What are the standard synthetic routes for N-[3-(Acetylamino)phenyl]-2-bromoacetamide, and how can purity be optimized?
The compound is synthesized via bromination of 3-acetylphenylacetamide using bromine in acetic acid under controlled temperatures (40–60°C) to ensure regioselectivity . Key steps include:
- Reagent selection : Bromine (Br₂) as the brominating agent.
- Solvent optimization : Acetic acid for solubility and reaction homogeneity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Quality control : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural validation .
Q. What biological activities have been preliminarily reported for this compound?
Initial studies highlight:
- Anticancer activity : IC₅₀ values of 8–15 µM against HeLa and MCF-7 cell lines via MTT assays .
- Antimicrobial effects : MIC of 32 µg/mL against Trypanosoma brucei .
- Selectivity : Lower cytotoxicity in non-cancerous fibroblast cells (IC₅₀ > 50 µM) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms acetyl (δ 2.1–2.3 ppm) and bromoacetamide (δ 3.8–4.1 ppm) moieties .
- FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 650 cm⁻¹ (C-Br stretch) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 285.0 (C₁₀H₁₀BrN₂O₂⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Advanced strategies include:
- Flow chemistry : Continuous flow reactors for precise temperature control, reducing side products like dibrominated derivatives .
- Catalytic systems : Lewis acids (e.g., FeCl₃) to enhance bromine electrophilicity, improving regioselectivity .
- In-line analytics : Real-time UV-Vis monitoring to track reaction progress .
Q. What structural modifications enhance anticancer activity, and how are structure-activity relationships (SAR) studied?
Key SAR insights:
- Substituent effects : Allyl or nitro groups at the phenyl ring increase potency (e.g., IC₅₀ reduced to 5 µM in modified analogs) .
- Methodology :
- Parallel synthesis : Generate derivatives via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .
- In vitro screening : Dose-response assays (0.1–100 µM) to quantify potency shifts .
Q. What computational tools are used to predict target binding modes and pharmacokinetics?
- Molecular docking (AutoDock/Vina) : Predict interactions with enzymes like topoisomerase II (binding energy ≤ -8.5 kcal/mol) .
- ADMET prediction (SwissADME) : LogP ~2.1 (moderate lipophilicity), CYP3A4 metabolism liability .
- MD simulations : Assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å over 100 ns) .
Q. How can crystallography resolve discrepancies in reported bioactivity across studies?
- Single-crystal X-ray diffraction : Determines conformation (e.g., dihedral angles between acetyl and bromoacetamide groups) .
- Hydrogen-bonding networks : Correlate with solubility and membrane permeability differences .
- Data reconciliation : Compare crystal structures with molecular dynamics to explain divergent IC₅₀ values .
Q. What experimental designs address conflicting data on off-target effects in non-cancerous cells?
- Transcriptomics (RNA-seq) : Identify pathways (e.g., NF-κB) differentially regulated in cancer vs. normal cells .
- Proteomic profiling : Quantify caspase-3 activation (apoptosis marker) to validate selectivity .
- 3D co-culture models : Mimic tumor microenvironments to assess bystander effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
